5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
The compound “5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a synthetic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. However, Sigma-Aldrich does not collect analytical data for this product1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, “5-[(4-CHLOROBENZOYL)OXY]-2-((E)-{[(DECANOYLAMINO)ACETYL]HYDRAZONO}METHYL)PHENYL 4-CHLOROBENZOATE”, has a similar structure1. Another related compound, “quinolin-8-yl 4-chlorobenzoate”, was synthesized via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, a related compound, “5-[(4-CHLOROBENZOYL)OXY]-2-((E)-{[(DECANOYLAMINO)ACETYL]HYDRAZONO}METHYL)PHENYL 4-CHLOROBENZOATE”, has a linear formula of C33H35Cl2N3O61.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is mentioned in the context of thermoanalytical methods which offer important information about the physical and chemical properties of drugs3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is mentioned in the context of thermoanalytical methods which offer important information about the physical and chemical properties of drugs3.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benzothiazepines and Isothiazole Derivatives
The compound is used in the synthesis of benzothiazepines and isothiazole derivatives. The reactions involve the use of 5-substituted-2-aminobenzenethiols and δ-(4-chlorobenzoyl)acrylic acids, leading to various substituents in the final compounds (Upreti et al., 1996). Additionally, it is utilized in the synthesis of amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid, showing significant anti-inflammatory activity (Regiec et al., 2006).
Molecular Docking Studies
The compound has been involved in FT-IR and FT-Raman spectroscopic studies, quantum chemical analysis, and molecular docking studies. These studies provide insights into the molecule's stability, shape, charge density distribution, and site of chemical reactivity, which are crucial for understanding its pharmacological importance (Venil et al., 2021).
Formation of Novel Compounds
It is involved in reactions leading to the formation of various novel compounds like pyrazole, oxadiazole, and oxadiazine derivatives. These compounds are synthesized under specific conditions, providing a deeper understanding of the solvent's role and the observed conversions (Hassan et al., 2005).
Biological and Pharmacological Activities
Antimicrobial and Antiproliferative Activities
Derivatives synthesized from this compound demonstrate antimicrobial and antiproliferative activities. For instance, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety show significant biological properties, including inhibition of HCT-116 cancer cells (Mansour et al., 2020).
Synthesis of Antimicrobial Agents
The compound contributes to the synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibit notable antibacterial and antifungal activity against various clinical isolates of bacteria and fungi (Reddy et al., 2010).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, a related compound, “4-chlorobenzoyl chloride”, is considered hazardous by the 2012 OSHA Hazard Communication Standard56.
Future Directions
The future directions of research involving this compound are not explicitly mentioned in the search results. However, a related compound, “5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline”, is mentioned as a versatile chemical compound widely used in scientific research7.
properties
IUPAC Name |
5-(4-chlorobenzoyl)-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13(18)9-3-6-11-12(7-9)17-14(19)16-11/h1-7H,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRBYHPVIKCVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)NC(=O)N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzoyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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